
N-Phenyl-2-(propan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-N-phenylaniline is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features a phenyl group attached to the nitrogen atom of an aniline, with an isopropyl group substituting one of the hydrogen atoms on the nitrogen. Anilines are known for their wide range of applications in the synthesis of dyes, pharmaceuticals, and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropyl-N-phenylaniline can be achieved through several methods. One common approach involves the alkylation of aniline with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
- Aniline is dissolved in a suitable solvent such as ethanol or toluene.
- A base, such as sodium hydroxide or potassium carbonate, is added to the solution.
- Isopropyl halide (e.g., isopropyl bromide) is then added dropwise to the mixture.
- The reaction is allowed to proceed at a controlled temperature, usually around 50-70°C, for several hours.
- The product is isolated by extraction and purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 2-isopropyl-N-phenylaniline may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate the reaction under milder conditions and to improve selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone imines.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated anilines or other substituted derivatives.
Applications De Recherche Scientifique
2-Isopropyl-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein binding due to its aromatic amine structure.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-isopropyl-N-phenylaniline involves its interaction with molecular targets such as enzymes and receptors. The aromatic amine group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
N-Phenylaniline: Lacks the isopropyl group, resulting in different chemical and physical properties.
2-Methyl-N-phenylaniline: Contains a methyl group instead of an isopropyl group, leading to variations in reactivity and applications.
N,N-Diphenylaniline: Features two phenyl groups attached to the nitrogen, significantly altering its chemical behavior.
Uniqueness: 2-Isopropyl-N-phenylaniline is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
38158-59-7 |
|---|---|
Formule moléculaire |
C15H17N |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
N-phenyl-2-propan-2-ylaniline |
InChI |
InChI=1S/C15H17N/c1-12(2)14-10-6-7-11-15(14)16-13-8-4-3-5-9-13/h3-12,16H,1-2H3 |
Clé InChI |
KXQBIWBOBYLPTE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


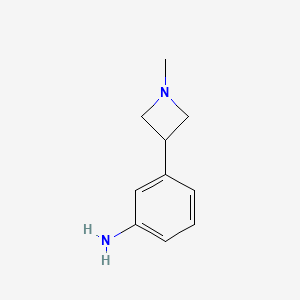
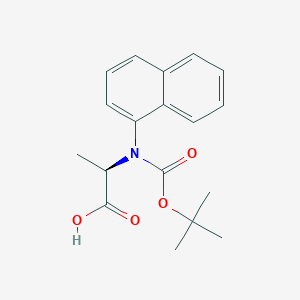

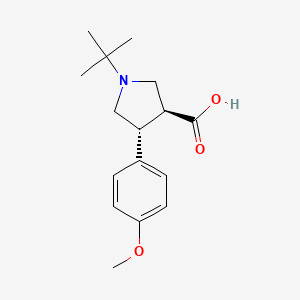

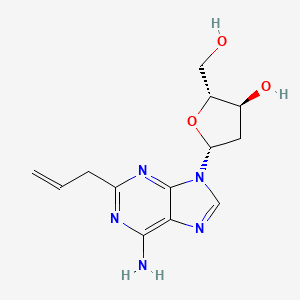
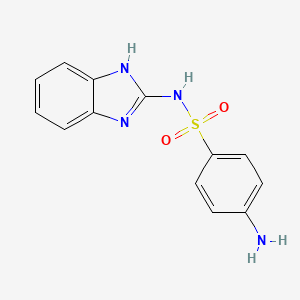

![Rel-methyl (2S,3S)-3-((2-chloro-5-fluoropyrimidin-4-yl)amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12943227.png)
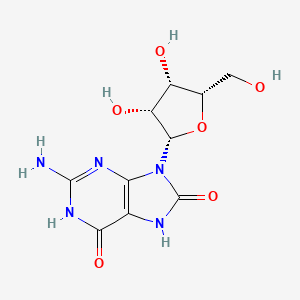
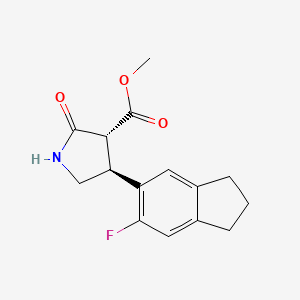
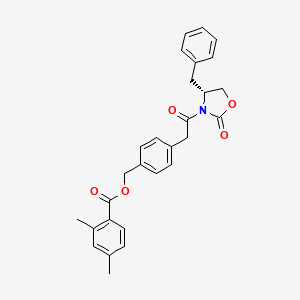

![2-Bromo-8-(2,3,4-trifluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12943257.png)
